REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][OH:12])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14])([CH3:4])([CH3:3])[CH3:2]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[O:12])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|
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Name
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2-t-butyl-5-hydroxymethyl-l-nitrobenzene
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Quantity
|
30 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)C1=C(C=C(C=C1)CO)[N+](=O)[O-]
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Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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240 g
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Type
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catalyst
|
Smiles
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[O-2].[O-2].[Mn+4]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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At the end of this time, the reaction mixture was filtered
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Type
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CUSTOM
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Details
|
to remove manganese dioxide
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Type
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DISTILLATION
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Details
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the filtrate was freed from the solvent by distillation under reduced pressure
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Type
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CUSTOM
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Details
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The resulting residue was purified by column chromatography through silica gel
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Type
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ADDITION
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Details
|
by volume mixture of ethyl acetate and hexane as the eluent
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |